molecular formula C17H13N3 B8458079 5-Amino-7-phenylindane-4,6-dicarbonitrile

5-Amino-7-phenylindane-4,6-dicarbonitrile

Cat. No. B8458079
M. Wt: 259.30 g/mol
InChI Key: MWKURIJCYZXACO-UHFFFAOYSA-N
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Patent
US04189427

Procedure details

1 mol (84 g) of cyclopentanone, 1 mol (106 g) of benzaldehyde and 2 mols (132 g) of malonic acid dinitrile are dissolved in 1 1 of methanol and 60 ml of morpholine are added dropwise over a period of approx. 2 hours in such a way that the temperature of the reaction mixture does not exceed 45° C. The mixture is then stirred for a further 8 hours and the precipitate which forms during the reaction is filtered off. The filter residue is heated in 2 1 of ethanolic KOH for 10 minutes under reflux, the reaction mixture is poured out onto ice/water, the pH is adjusted to 2 with dilute sulphuric acid and the product is filtered off. 155 g of 6-amino-5,7-dicyano-4-phenyl-indane (60% of theory) are obtained, melting point 148°-149° C. (from benzene).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:15]([C:18]#[N:19])[C:16]#[N:17].[NH:20]1CCO[CH2:22][CH2:21]1>CO>[NH2:17][C:16]1[C:22]([C:21]#[N:20])=[C:5]2[C:1]([CH2:2][CH2:3][CH2:4]2)=[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:15]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
132 g
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
60 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise over a period of approx. 2 hours in such a way that the temperature of the reaction mixture
Duration
2 h
CUSTOM
Type
CUSTOM
Details
does not exceed 45° C
FILTRATION
Type
FILTRATION
Details
is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filter residue is heated in 2 1 of ethanolic KOH for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
the reaction mixture is poured out onto ice/water
FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C(=C2CCCC2=C1C#N)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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